Cas no 50821-72-2 (4-Quinolinecarbonyl chloride)

4-Quinolinecarbonyl chloride is a versatile heterocyclic acyl chloride widely used as a key intermediate in organic synthesis. Its reactive carbonyl chloride group enables efficient acylation reactions, making it valuable for constructing quinoline-based pharmacophores and functionalized derivatives. The compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including antimicrobial and anticancer agents. Its stability under controlled conditions and high reactivity with nucleophiles facilitate straightforward derivatization. The quinoline core also contributes to enhanced binding affinity in target interactions. Proper handling under inert atmospheres is recommended due to its moisture sensitivity. This reagent is favored for its purity and consistent performance in synthetic applications.
4-Quinolinecarbonyl chloride structure
4-Quinolinecarbonyl chloride structure
Product Name:4-Quinolinecarbonyl chloride
CAS No:50821-72-2
MF:C10H6ClNO
MW:191.613741397858
CID:364006
PubChem ID:9990126
Update Time:2025-11-02

4-Quinolinecarbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinecarbonyl chloride
    • Quinoline-4-carbonyl chloride
    • quinoline4-carbonyl chloride
    • SCHEMBL227218
    • DTXSID50433748
    • OTENSAQNLUSKHN-UHFFFAOYSA-N
    • AKOS017518705
    • 50821-72-2
    • MDL: MFCD15523600
    • Inchi: 1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H
    • InChI Key: OTENSAQNLUSKHN-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CN=C2C=CC=CC2=1)=O

Computed Properties

  • Exact Mass: 191.01388
  • Monoisotopic Mass: 191.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

4-Quinolinecarbonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189000873-1g
Quinoline-4-carbonyl chloride
50821-72-2 98%
1g
$695.85 2023-09-01
Alichem
A189000873-5g
Quinoline-4-carbonyl chloride
50821-72-2 98%
5g
$2055.27 2023-09-01
Alichem
A189000873-10g
Quinoline-4-carbonyl chloride
50821-72-2 98%
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$2392.49 2023-09-01

Additional information on 4-Quinolinecarbonyl chloride

4-Quinolinecarbonyl Chloride (CAS No. 50821-72-2): Properties, Applications, and Market Insights

4-Quinolinecarbonyl chloride (CAS No. 50821-72-2) is a versatile quinoline derivative widely used in organic synthesis and pharmaceutical research. This compound, also known as quinoline-4-carbonyl chloride, serves as a key intermediate in the production of various bioactive molecules. Its unique chemical structure, featuring a reactive carbonyl chloride group attached to the quinoline ring, makes it valuable for constructing complex molecular architectures.

The growing interest in 4-quinolinecarbonyl chloride applications stems from its role in developing novel pharmaceutical compounds. Researchers frequently search for "quinoline derivatives in drug discovery" and "CAS 50821-72-2 synthesis methods," reflecting the compound's importance in medicinal chemistry. Recent studies highlight its potential in creating antimicrobial agents and kinase inhibitors, addressing current healthcare challenges like antibiotic resistance and targeted cancer therapies.

From a chemical perspective, 4-quinolinecarbonyl chloride demonstrates interesting reactivity patterns. The carbonyl chloride group readily undergoes nucleophilic substitution reactions, enabling the formation of amides, esters, and other derivatives. This property makes it particularly useful for "peptide coupling reactions" and "heterocyclic compound synthesis," two frequently searched topics in organic chemistry forums and research databases.

The market for quinoline-based intermediates like 4-quinolinecarbonyl chloride has shown steady growth, driven by increasing demand in pharmaceutical and agrochemical industries. Analytics reveal rising searches for "quinoline building blocks suppliers" and "CAS 50821-72-2 price trends," indicating commercial interest. Manufacturers are responding by developing more efficient synthesis protocols for 4-quinolinecarbonyl chloride to meet quality and quantity requirements.

In analytical chemistry, 4-quinolinecarbonyl chloride finds application as a derivatization agent. Its ability to react with amines and alcohols makes it valuable for "HPLC derivatization techniques" and "chromatographic analysis methods." These applications are particularly relevant given current trends in analytical method development and quality control across industries.

Safety considerations for handling 4-quinolinecarbonyl chloride follow standard laboratory protocols for reactive compounds. While not classified as hazardous under normal conditions, proper storage conditions and handling procedures are essential, as with all carbonyl chloride compounds. Researchers often search for "4-quinolinecarbonyl chloride safety data" and "CAS 50821-72-2 handling guidelines" to ensure compliance with laboratory safety standards.

The future outlook for 4-quinolinecarbonyl chloride appears promising, particularly in the development of new therapeutic agents. With increasing interest in "quinoline scaffold drug design" and "targeted drug delivery systems," this compound continues to attract research attention. Its versatility as a chemical building block ensures its ongoing relevance in synthetic organic chemistry and pharmaceutical development.

Environmental considerations regarding quinoline derivatives have also gained attention, with researchers investigating "green chemistry approaches to quinoline synthesis." This aligns with broader industry trends toward sustainable chemical processes, potentially opening new avenues for the production and application of 4-quinolinecarbonyl chloride in an environmentally conscious manner.

For researchers and industry professionals, understanding the "spectroscopic properties of 4-quinolinecarbonyl chloride" remains crucial. The compound's characteristic NMR spectra and IR absorption bands serve as important identification markers, topics frequently explored in chemical characterization discussions and analytical method development.

In conclusion, 4-quinolinecarbonyl chloride (CAS No. 50821-72-2) represents an important quinoline derivative with diverse applications in pharmaceutical research, organic synthesis, and analytical chemistry. Its unique chemical properties and versatility as a molecular building block ensure its continued relevance in addressing current scientific challenges and industry needs.

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